molecular formula C8H3ClN2OS B15423889 5-Chloro-3-isocyanato-1,2-benzothiazole CAS No. 105734-80-3

5-Chloro-3-isocyanato-1,2-benzothiazole

Cat. No.: B15423889
CAS No.: 105734-80-3
M. Wt: 210.64 g/mol
InChI Key: RJZDJPAEKJXORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-isocyanato-1,2-benzothiazole is a specialized heterocyclic building block designed for advanced pharmaceutical and antimicrobial research. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of both a chloro and an isocyanato functional group on the core structure makes this compound a highly versatile intermediate for constructing more complex molecules via nucleophilic substitution and addition reactions . This compound is of significant value in the synthesis of novel diarylurea analogues, which are explored as potent antimicrobial agents. Research indicates that benzothiazole derivatives containing halogens like chlorine can exhibit enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . Furthermore, the chlorinated heterocyclic core aligns with trends in drug discovery, as chlorine atoms are present in a substantial number of FDA-approved drugs and are known to improve pharmacokinetic properties and target binding . Beyond antimicrobial applications, benzothiazole derivatives are also actively investigated in neuroscience for their potential to mitigate protein misfolding in neurodegenerative diseases such as Alzheimer's and Parkinson's . For research purposes only. Not for diagnostic or therapeutic use.

Properties

CAS No.

105734-80-3

Molecular Formula

C8H3ClN2OS

Molecular Weight

210.64 g/mol

IUPAC Name

5-chloro-3-isocyanato-1,2-benzothiazole

InChI

InChI=1S/C8H3ClN2OS/c9-5-1-2-7-6(3-5)8(10-4-12)11-13-7/h1-3H

InChI Key

RJZDJPAEKJXORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Positional Isomerism: The target compound’s -NCO group at C3 distinguishes it from benzisothiazole derivatives (e.g., ), where -NCO is part of a phenoxy substituent .
  • Reactivity : The isocyanato group enables nucleophilic reactions (e.g., with amines or alcohols), contrasting with the acetamide group in benzisoxazoles (), which is more stable but less reactive .
  • Ring Saturation : The dihydrobenzothiazole derivative () has a partially saturated ring, reducing aromaticity and altering electronic properties compared to the fully aromatic target compound .

Physicochemical Properties

  • Crystallography : The dihydrobenzothiazole derivative () crystallizes in a triclinic system (space group P1) with cell parameters a = 7.578 Å, b = 7.904 Å, and interplanar spacing of 3.4–3.7 Å between aromatic rings . Comparable data for the target compound are unavailable.
  • Thermal Stability : Isothiazolone derivatives (–7) exhibit stability in aqueous mixtures (e.g., 3:1 ratio with 2-methyl-3-isothiazolone) but decompose under strong acidic/basic conditions .

Q & A

Q. What synthetic methodologies are effective for preparing 5-Chloro-3-isocyanato-1,2-benzothiazole?

  • Methodological Answer : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous approaches for chloro-substituted benzothiazoles can be adapted. For example:
  • Cyclization of sulfonamides : Use lithium diisopropylamide (LDA) to cyclize N-acyl sulfonamides, a method shown to improve yields for 1,2-benzothiazole-1,1-dioxides .
  • Hypochlorite-mediated reactions : Sodium hypochlorite (NaOCl) in pyridine has been employed to introduce chlorine and functionalize benzothiazole derivatives, yielding high-purity crystals after recrystallization .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. How can the molecular geometry and crystal structure of this compound be confirmed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and spatial arrangement. For instance, SCXRD analysis of (Z)-3-chloromethylidene-1,2-benzothiazole derivatives revealed planar benzothiazole systems with deviations ≤0.235 Å and interplanar stacking distances of 3.4–3.7 Å .
  • Refinement parameters : Use software like SHELXTL to refine structural models (e.g., R-factor <0.065, wR(F²) <0.177) .
  • Hydrogen placement : Apply riding models for hydrogen atoms, with constraints on Uiso values (1.2–1.5×Ueq of parent atoms) .

Q. What safety protocols are critical when handling isocyanato-substituted benzothiazoles?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use chemical-resistant gloves (EN 374 tested), eye protection, and lab coats. Avoid inhalation with fume hoods or respirators .
  • Reactivity hazards : Isocyanato groups are moisture-sensitive; store under inert gas (N₂/Ar) and avoid aqueous conditions.
  • Waste disposal : Neutralize reactive groups before disposal, following institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How do electronic effects of the isocyanato substituent influence the benzothiazole ring’s reactivity?

  • Methodological Answer :
  • Spectroscopic analysis : Compare IR and NMR shifts of the isocyanato group (-NCO) with chloro (-Cl) or methoxy (-OCH₃) substituents. For example, methoxy groups in 5,6-dimethoxy derivatives alter electron density, affecting ring planarity and stacking interactions .
  • Computational modeling : Use DFT calculations to map electron density distributions and frontier molecular orbitals (FMOs). Compare with chloro-substituted analogs (e.g., 3-chloro-1,2-benzisothiazole) to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in reaction yields for benzothiazole derivatives?

  • Methodological Answer :
  • Case study : Traditional sulfonamide lithiation yields <50% due to steric hindrance, while LDA-mediated cyclization improves efficiency .
  • Parameter optimization : Screen solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., Pd for cross-couplings). For hypochlorite reactions, excess NaOCl in pyridine increased yields to 87% .
  • Side-product analysis : Use LC-MS or GC-MS to identify byproducts (e.g., over-oxidized species) and adjust reaction conditions.

Q. Can this compound exhibit bioactivity analogous to Probenazole derivatives?

  • Methodological Answer :
  • Bioassay design : Test in plant-pathogen models (e.g., rice blast fungus) using Probenazole (3-allyloxy-1,2-benzothiazole 1,1-dioxide) as a positive control. Monitor induced systemic resistance (ISR) via qPCR for defense genes (e.g., NBS-LRR) .
  • Structure-activity relationship (SAR) : Compare isocyanato vs. allyloxy groups for hydrogen-bonding potential and steric effects on target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.